molecular formula C5H12O3Si B14059186 [(Trimethylsilyl)oxy]acetic acid CAS No. 41625-51-8

[(Trimethylsilyl)oxy]acetic acid

Cat. No.: B14059186
CAS No.: 41625-51-8
M. Wt: 148.23 g/mol
InChI Key: MURAOEXRXBBEDI-UHFFFAOYSA-N
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Description

Product Name: [(Trimethylsilyl)oxy]acetic acid CAS Registry Number: 33581-77-0 Molecular Formula: C 8 H 20 O 3 Si 2 Molecular Weight: 220.41 g/mol This compound, systematically known as trimethylsilyl (trimethylsiloxy)acetate, is the bis(trimethylsilyl) derivative of glycolic acid. It is a primary reference material and analytical standard used in gas chromatography-mass spectrometry (GC-MS) for the accurate identification and quantification of metabolites. The derivatization of polar compounds like glycolic acid with trimethylsilyl groups is a critical sample preparation step that enhances volatility and thermal stability, thereby improving chromatographic resolution and detection sensitivity . In metabolomics and analytical research, this derivative is essential for profiling organic acids in biological systems. Its well-characterized mass spectrum, as documented in the NIST Mass Spectrometry Data Center, allows for reliable peak assignment and confirmation in complex sample matrices . The primary application is in research areas requiring precise metabolic profiling, including plant hormone analysis , clinical biochemistry, and environmental analysis. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-trimethylsilyloxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3Si/c1-9(2,3)8-4-5(6)7/h4H2,1-3H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURAOEXRXBBEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597349
Record name [(Trimethylsilyl)oxy]acetic acid
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Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41625-51-8
Record name 2-[(Trimethylsilyl)oxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41625-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(Trimethylsilyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Trimethylsilyl Oxy Acetic Acid and Its Derivatives

Direct Silylation Approaches for α-Hydroxyacetic Acid

Direct silylation of glycolic acid is the most straightforward and common approach. This involves the simultaneous or sequential protection of both the hydroxyl and carboxylic acid groups.

A prevalent method for silylating compounds with acidic protons, such as alcohols and carboxylic acids, involves the use of a trimethylsilyl (B98337) halide, most commonly trimethylsilyl chloride (TMSCl), in the presence of a suitable base. researchgate.net For glycolic acid, which contains both a hydroxyl and a carboxylic acid group, at least two equivalents of the silylating agent are required for complete conversion to the bis-silylated derivative.

The reaction proceeds by the nucleophilic attack of the oxygen atoms of the hydroxyl and carboxyl groups on the silicon atom of TMSCl. An amine base, such as triethylamine (B128534) or pyridine (B92270), is essential to act as a scavenger for the hydrogen chloride (HCl) that is generated as a byproduct. researchgate.net The removal of HCl drives the reaction to completion. The choice of solvent is typically an aprotic solvent like dichloromethane (B109758) or diethyl ether. The reaction is often performed at room temperature, although gentle heating may be applied to increase the rate. researchgate.net

General Reaction Scheme: HO-CH₂-COOH + 2 (CH₃)₃SiCl + 2 Base → (CH₃)₃SiO-CH₂-COO-Si(CH₃)₃ + 2 Base·HCl

For more efficient and rapid silylation, powerful silylating agents, particularly silylamides, are employed. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for the simultaneous derivatization of both functional groups in glycolic acid. researchgate.netontosight.ai

These reagents are particularly advantageous because their byproducts are neutral and volatile, which simplifies purification. For instance, when BSA is used, the byproduct is N-trimethylsilylacetamide, which can be easily removed. These reactions are often very fast, sometimes reaching completion within minutes at room temperature or with gentle heating (60-70°C). researchgate.net Due to their quantitative nature, these methods are widely used to prepare volatile derivatives of polar molecules like glycolic acid for analysis by gas chromatography-mass spectrometry (GC-MS).

Silylation MethodSilylating AgentBase/CatalystTypical ConditionsByproducts
Halide/Base Trimethylsilyl chloride (TMSCl)Triethylamine, PyridineAprotic solvent, 0°C to RTAmine hydrochloride salt
Silylamide N,O-Bis(trimethylsilyl)acetamide (BSA)None (or TMCS catalyst)Neat or in solvent, RT to 70°CN-trimethylsilylacetamide
Silylamide N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)None (or TMCS catalyst)Neat or in solvent, RT to 70°CN-trimethylsilyltrifluoroacetamide

Synthesis of Trimethylsilyl [(Trimethylsilyl)oxy]acetate (Glycolic Acid, bis-TMS)

Trimethylsilyl [(trimethylsilyl)oxy]acetate, also known as bis-TMS glycolate, is the product of the complete silylation of glycolic acid. chemspider.comchemicalbook.com Its synthesis is a key step for utilizing glycolic acid in various non-aqueous synthetic contexts.

While the most direct synthesis of trimethylsilyl [(trimethylsilyl)oxy]acetate starts from glycolic acid, other precursors can be considered. A theoretical pathway could involve the α-hydroxylation of a silylated acetic acid derivative. However, the standard and most practical preparation involves the direct, one-step silylation of both the alcohol and carboxylic acid functionalities of glycolic acid using the powerful silylating agents discussed previously (e.g., BSA, BSTFA, or an excess of TMSCl with a base). researchgate.net

In many synthetic and analytical procedures, trimethylsilyl [(trimethylsilyl)oxy]acetate is not isolated but is formed in situ. This is a common strategy in organic synthesis where the protected intermediate is immediately used in a subsequent reaction step. ontosight.ai A prime example is in the field of metabolomics, where biological samples containing glycolic acid are treated with a silylating agent like BSTFA immediately before GC-MS analysis. The in situ formation converts the non-volatile glycolic acid into its volatile bis-TMS derivative, allowing for its detection and quantification. This approach avoids complex workup and purification procedures for the silylated intermediate.

Preparation of Functionalized α-Silyloxyacetic Acid Analogs

The synthetic methodologies described for [(trimethylsilyl)oxy]acetic acid can be extended to prepare a variety of functionalized analogs. This allows for the tuning of properties such as stability, steric hindrance, and reactivity.

One way to create analogs is by using different silylating agents. For example, reacting glycolic acid with triethylsilyl chloride or tert-butyldimethylsilyl chloride would yield the corresponding triethylsilyl or tert-butyldimethylsilyl ethers and esters. These larger silyl (B83357) groups can offer greater stability towards hydrolysis.

Furthermore, these silylation techniques can be applied to other α-hydroxy acids, leading to a diverse library of α-silyloxyacetic acid analogs. It is also possible to create more heavily functionalized molecules, such as 2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester, which features three trimethylsilyl groups. nih.gov The synthesis of such compounds would require forcing conditions or highly reactive silylating agents to react with all available positions.

Routes to Chiral this compound Derivatives

The generation of chiral centers in molecules containing a silyloxyacetic acid moiety is a significant area of research, driven by the potential application of these compounds as chiral building blocks. Several catalytic and stoichiometric strategies have been developed to achieve high levels of enantioselectivity.

One of the most direct approaches involves the asymmetric synthesis starting from chiral non-racemic silanols, which can be converted to the target silacarboxylic acids without loss of optical purity. x-mol.com Other methods rely on the introduction of chirality through catalytic asymmetric reactions. For instance, rhodium-catalyzed oxygen transfer can be used to create benzyl (B1604629) 2-silyl-2-oxoacetates, which are then hydrogenated to yield chiral α-silyl-substituted α-hydroxyacetic acids. nih.gov The resulting racemic mixture can be resolved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase to isolate a single enantiomer. nih.gov

Palladium catalysis has also proven effective. A notable example is the enantioselective decarboxylative allylic alkylation of cyclic siloxyketones. rsc.org This reaction proceeds efficiently to generate products that contain a quaternary stereocenter in excellent yields (up to 91%) and with high enantioselectivity (up to 94% enantiomeric excess, ee). rsc.org

Furthermore, the conversion of carboxylic acids into their corresponding siloxy esters can facilitate subsequent asymmetric transformations. chemrxiv.org These siloxy esters serve as activated intermediates in reactions such as the boron-catalyzed asymmetric aldol (B89426) reaction. chemrxiv.org This approach allows for stereodivergent synthesis, where the stereochemistry of the product is controlled by the chirality of the catalyst rather than any inherent bias in the substrate. chemrxiv.org Organocatalysis, using bulky chiral phosphoric acids, has also been employed to produce olefin-functionalized organosilyl ethers with high diastereoselectivity and enantioselectivity. researchgate.net

Method Catalyst/Reagent Key Features Yield/Selectivity Reference
Asymmetric SynthesisChiral non-racemic silanolsDirect conversion, preserves optical purity.Not specified x-mol.com
Catalytic Oxygen Transfer & HydrogenationRhodium catalystForms chiral α-silyl-α-hydroxyacetic acids.Good yields nih.gov
Decarboxylative Allylic AlkylationPalladium catalystCreates quaternary stereocenters.Up to 91% yield, up to 94% ee rsc.org
Asymmetric Aldol ReactionBoron catalyst / Siloxy ester intermediateStereodivergent control of product stereochemistry.Not specified chemrxiv.org
Organocatalytic HydrosilylationChiral phosphoric acidProduces olefin-functionalized organosilyl ethers.Up to 25/1 dr, up to 94% ee researchgate.net

Synthesis of Substituted Silyloxyacetic Acid Esters and Amides

The synthesis of esters and amides from silyloxyacetic acids often proceeds through the activation of the carboxylic acid group. The in situ formation of silyl esters is a common and effective strategy for this purpose. core.ac.uk

Ester Synthesis

The conversion of chiral silacarboxylic acids into their corresponding esters can be accomplished using methods like the Mitsunobu-type reaction. x-mol.com This reaction allows for the formation of esters under mild conditions. Enzymatic catalysis offers another route for ester synthesis. Lipases, such as those from Candida antarctica (CALB), have been used to catalyze the esterification of aromatic alcohols, achieving high conversion rates within a few hours. mdpi.com A general method for forming esters involves the reaction of a carboxylic acid with an alcohol under acidic catalysis, a reaction that works well for primary alcohols. youtube.com Alternatively, deprotonating the carboxylic acid to form a carboxylate anion, followed by reaction with an electrophile in an SN2 reaction, can also yield esters. youtube.com

Reaction Type Reagents Key Features Reference
Mitsunobu-type ReactionDiethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh3)Converts chiral silacarboxylic acids to esters. x-mol.com
Enzymatic EsterificationLipase B from C. antarcticaBiocatalytic route with high conversion. mdpi.com
Acid-Catalyzed EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄)Classic method, effective for primary alcohols. youtube.com
SN2 ReactionBase (e.g., NaOH), Alkyl halideForms ester from carboxylate anion. youtube.com

Amide Synthesis

Organosilicon reagents provide a mild and efficient alternative to traditional stoichiometric coupling reagents for amide synthesis. core.ac.uk The key step is the in situ activation of the carboxylic acid to a silyl ester, which then readily reacts with an amine. core.ac.uk Early studies utilized silicon tetrachloride (SiCl₄) in pyridine for this transformation. core.ac.uk Dichlorodimethylsilane has also been employed to mediate the amidation of amino acids. core.ac.uk Amides can be synthesized from more reactive carboxylic acid derivatives like acyl chlorides, anhydrides, or esters by reaction with an appropriate amine. youtube.com The direct reaction of a carboxylic acid with an amine generally requires acid catalysis and heat. youtube.com

Reaction Type Reagents Key Features Reference
Organosilane-mediated CouplingSilicon tetrachloride (SiCl₄), PyridineIn situ activation of carboxylic acid. core.ac.uk
Organosilane-mediated CouplingDichlorodimethylsilaneMediates amidation of amino acids. core.ac.uk
Nucleophilic Acyl SubstitutionAcyl chloride/anhydride/ester, AmineStandard route for amide formation. youtube.com
Acid-Catalyzed AmidationCarboxylic acid, Amine, H⁺, HeatDirect conversion of acid to amide. youtube.com

Reactivity and Mechanistic Pathways of Trimethylsilyl Oxy Acetic Acid Systems

Enol Silane and Silyl (B83357) Ketene (B1206846) Acetal (B89532) Formation from [(Trimethylsilyl)oxy]acetic Acid Derivatives

The formation of silyl enol ethers and silyl ketene acetals from derivatives of this compound is a fundamental process in organic synthesis, providing access to versatile enolate equivalents. The regioselectivity of this process, particularly in unsymmetrical ketones, is governed by the principles of kinetic versus thermodynamic control. udel.edu

The geometry of the resulting silyl enol ether, whether (E) or (Z), can be influenced by reaction conditions. The formation of silyl ketene acetals from esters, such as those derived from this compound, typically proceeds through an enolization step followed by trapping with a silylating agent. The stereochemical outcome of this process is crucial as it can dictate the stereochemistry of subsequent reactions, such as aldol (B89426) additions.

The generation of silyl enol ethers from carbonyl compounds can be directed to yield either the kinetic or thermodynamic product. wikipedia.org

Kinetic Control: This is typically achieved by using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures. udel.edu These conditions favor the rapid deprotonation of the most accessible α-hydrogen, leading to the less substituted, kinetic enolate. udel.edu This enolate is then trapped to form the corresponding silyl enol ether. The reaction is essentially irreversible under these conditions. udel.edu

Thermodynamic Control: The more stable, thermodynamic enolate is formed under conditions that allow for equilibration. wikipedia.org This is often achieved by using a weaker base or by allowing the reaction to proceed at a higher temperature for a longer duration. udel.educhemicalforums.com These conditions permit the interconversion of the kinetic and thermodynamic enolates, ultimately favoring the more substituted and thermodynamically more stable isomer. udel.edu The formation of the more substituted silyl enol ether can also be favored by using weak base conditions. uwindsor.ca

Control TypeConditionsResulting Enolate/Silyl Enol Ether
Kinetic Strong, bulky base (e.g., LDA), low temperature, short reaction timeLess substituted, less stable
Thermodynamic Weaker base, higher temperature, longer reaction timeMore substituted, more stable

Lewis Acid Catalyzed Reactions

Lewis acids play a pivotal role in activating carbonyl compounds towards nucleophilic attack by silyl enol ethers and silyl ketene acetals derived from this compound. This activation is central to a variety of powerful carbon-carbon bond-forming reactions. nih.gov

The Mukaiyama aldol addition is a key reaction that utilizes silyl enol ethers as enolate surrogates for additions to carbonyl compounds, typically catalyzed by a Lewis acid. organic-chemistry.orgtcichemicals.com The reaction discovered by Teruaki Mukaiyama in 1973 allows for crossed aldol reactions without self-condensation of the aldehyde. wikipedia.org

The generally accepted mechanism involves the following steps:

Activation of the Carbonyl: The Lewis acid coordinates to the oxygen atom of the aldehyde or ketone, enhancing its electrophilicity. youtube.comjk-sci.com

Nucleophilic Attack: The silyl enol ether, acting as a nucleophile, attacks the activated carbonyl carbon. youtube.com

Intermediate Formation: A carbon-carbon bond is formed, leading to an intermediate species. wikipedia.org

Silyl Group Transfer and Work-up: A silyl group is transferred, and subsequent aqueous work-up yields the β-hydroxy carbonyl compound. wikipedia.org

Unlike traditional aldol reactions, the Mukaiyama variant is thought to proceed through an open transition state rather than a closed, Zimmerman-Traxler type model. organic-chemistry.orgtcichemicals.com The stereochemical outcome is therefore highly dependent on the specific substrates, Lewis acid, and reaction conditions. tcichemicals.com While stoichiometric amounts of Lewis acids like titanium tetrachloride (TiCl4) were used initially, catalytic versions have been developed. tcichemicals.comwikipedia.org

Achieving high levels of diastereoselectivity is a major focus in Mukaiyama aldol reactions. nih.gov The stereochemical course of the reaction, leading to either syn or anti diastereomers, is influenced by several factors. wikipedia.org

Geometry of the Silyl Ketene Acetal: The (E) or (Z) geometry of the silyl ketene acetal can influence the diastereoselectivity of the aldol product.

Nature of the Lewis Acid: The choice of Lewis acid can have a profound impact on the stereochemical outcome. organic-chemistry.org Some Lewis acids may favor open transition states, while others might promote more organized, cyclic-like transition structures.

Substrate Structure: The steric and electronic properties of both the silyl ketene acetal and the aldehyde play a crucial role in determining the facial selectivity of the reaction. nih.gov

For instance, density functional theory (DFT) studies have shown that pro-anti pathways often proceed through antiperiplanar transition structures, while pro-syn pathways favor synclinal transition structures. nih.govnih.gov The development of chiral Lewis acids has also enabled catalytic and enantioselective Mukaiyama aldol reactions, offering a powerful tool for asymmetric synthesis. msu.edunih.gov

FactorInfluence on Diastereoselectivity
Silyl Ketene Acetal Geometry (E) vs. (Z) geometry can favor different diastereomers.
Lewis Acid Choice of Lewis acid can dictate the transition state geometry and resulting stereochemistry.
Substrate Sterics Steric bulk on both the nucleophile and electrophile influences facial selectivity.

Lewis acids can facilitate the migration of silyl groups within a molecule. This reactivity is particularly relevant in systems containing multiple oxygen functionalities, such as those derived from quinic acid. The ease of O,O-silyl group migration has been observed to be dependent on the nature of the silicon substituents and the reaction conditions. For example, the bulkier tert-butyldiphenylsilyl (TBDPS) group has been found to migrate more readily than the less bulky tert-butyldimethylsilyl (TBDMS) group. tuni.fi

In the context of Mukaiyama aldol reactions, a silatropic ene pathway, involving the direct transfer of a silyl group from the enol silyl ether to the aldehyde, has been proposed as a possible mechanism. iupac.org Furthermore, Lewis acids can promote other rearrangements. For instance, the Wagner-Meerwein-type rearrangement has been studied in the context of silyl cations, which can be generated through the action of a Lewis acid. acs.org

Hydrolysis and Selective Desilylation Chemistry

The cleavage of the silicon-oxygen bond in silyl ethers and esters, such as those found in this compound and its derivatives, is a fundamental transformation in organic synthesis. This process, known as desilylation or deprotection, is crucial for unmasking protected hydroxyl and carboxyl groups at appropriate stages of a synthetic sequence. The reactivity of the silyl group is highly dependent on the substituents on the silicon atom and the reaction conditions employed.

Conditions for Cleavage of Silyl Ethers and Esters

The cleavage of silyl ethers and esters can be achieved under various conditions, primarily involving acidic or fluoride-based reagents. The stability of silyl ethers towards acid-catalyzed hydrolysis is influenced by the steric bulk of the substituents on the silicon atom. wikipedia.orggelest.com Generally, less hindered silyl groups are more susceptible to acidic cleavage. wikipedia.org

Common reagents and conditions for the deprotection of silyl ethers include:

Acidic Conditions: Aqueous acidic solutions, such as aqueous THF or methanol (B129727) with an acid catalyst, are frequently used. gelest.com For instance, 10-camphorsulfonic acid (CSA) in methanol at room temperature can rapidly deprotect primary TBS (tert-butyldimethylsilyl) ethers. wikipedia.org Formic acid in methanol or methylene (B1212753) chloride has been shown to selectively deprotect TES (triethylsilyl) ethers in the presence of the more sterically hindered TBDMS (tert-butyldimethylsilyl) ethers. nih.gov

Fluoride (B91410) Ion Sources: Tetrabutylammonium (B224687) fluoride (TBAF) is a widely used reagent for cleaving silyl ethers and is effective for a broad range of silyl protecting groups. gelest.comthieme-connect.de The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF). gelest.com The use of hydrogen fluoride (HF) in pyridine (B92270) or acetonitrile (B52724) is another effective method, though it requires the use of plastic containers. wikipedia.org

Lewis Acids: Various Lewis acids have been reported to promote the cleavage of silyl ethers, often with high selectivity. rsc.org Examples include trimethylsilyl (B98337) bromide (TMSBr) in methanol, which can chemoselectively cleave alkyl silyl ethers in the presence of aryl silyl ethers. rsc.org

The deprotection of silyl esters can also be accomplished using similar reagents. For example, catalytic quantities of TMSBr can effectively cleave silyl esters. rsc.org

Orthogonal Deprotection Strategies

In complex molecule synthesis, it is often necessary to deprotect one silyl ether in the presence of another. This requires the use of orthogonal deprotection strategies, where specific reaction conditions selectively target one type of silyl group while leaving others intact. thieme-connect.de The selectivity is typically based on differences in steric hindrance or electronic properties of the silyl groups. wikipedia.org

Key factors influencing selective deprotection include:

Steric Hindrance: Less sterically hindered silyl ethers are generally more labile to acidic hydrolysis. wikipedia.org For example, a primary TES ether can be selectively cleaved in the presence of a secondary TES ether using diisobutylaluminum hydride (DIBAL-H). gelest.com Similarly, primary TBS ethers can be deprotected faster than secondary TBS ethers. wikipedia.org

Electronic Effects: Fluoride-based deprotection methods are sensitive to the electronic nature of the silyl group, with electron-poor silyl groups being more readily cleaved. wikipedia.org

Reagent Choice: The choice of reagent and reaction conditions is paramount for achieving selectivity. For instance, while both are silyl ethers, TES ethers can be deprotected with formic acid without affecting TBDMS ethers. nih.gov Catalytic lithium acetate (B1210297) in moist DMF can selectively deprotect silyl phenol (B47542) ethers in the presence of aliphatic silyl ethers. gelest.com

The ability to selectively cleave one silyl ether over another is a powerful tool in multistep synthesis, allowing for the sequential unmasking of different functional groups. researchgate.net

Nucleophilic and Electrophilic Reactivity Profiles

This compound and its derivatives can exhibit both nucleophilic and electrophilic character, enabling their participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Reactions with Carbonyl Compounds and Imines

The trimethylsilyl group in this compound can influence its reactivity in addition reactions. The corresponding silyl ester, trimethylsilyl [(trimethylsilyl)oxy]acetate, can serve as a precursor to a silyl ketene acetal. Silyl ketene acetals are versatile nucleophiles that react with electrophiles like carbonyl compounds and imines.

In the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), trimethylsilyl [(trimethylsilyl)oxy]acetate can undergo a Mukaiyama-type aldol addition to aldehydes. organic-chemistry.org This reaction proceeds through the formation of a bis-silyl ketene acetal, which then adds to the aldehyde to form a β-hydroxy carboxylic acid after acidic workup. organic-chemistry.org This method provides a mild route to these valuable synthetic intermediates. organic-chemistry.org

Imines, being nitrogen analogs of carbonyls, are also susceptible to nucleophilic attack. nih.gov While generally less electrophilic than aldehydes and ketones, their reactivity can be enhanced by acid catalysis. nih.govmasterorganicchemistry.com The reaction of silyl ketene acetals derived from this compound with activated imines can lead to the formation of β-amino acids.

ReagentSubstrateProductConditionsYield
Trimethylsilyl [(trimethylsilyl)oxy]acetateBenzaldehyde3-Hydroxy-3-phenylpropanoic acidTMSOTf, trialkylamine base, then acidic workup>95% conversion
Trimethylsilyl [(trimethylsilyl)oxy]acetateNon-enolizable aldehydesβ-Hydroxy carboxylic acidsTMSOTf, trialkylamine base, then acidic workupHigh

Participation in Cycloaddition and Condensation Reactions

Cycloaddition reactions are powerful methods for constructing cyclic compounds. wikipedia.org While direct participation of this compound in common cycloadditions like the Diels-Alder reaction is not typical, its derivatives can be employed. For example, conversion of the carboxylic acid to an unsaturated derivative could create a dienophile for [4+2] cycloadditions. researchgate.net

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

Beyond its role as a protected molecule, the silylated derivative of glycolic acid is a powerful C₂ building block. By converting it into a silyl (B83357) ketene (B1206846) acetal (B89532), its α-carbon becomes a potent nucleophile for constructing complex molecular skeletons.

The most prominent application of trimethylsilyl (B98337) 2-[(trimethylsilyl)oxy]acetate is as a precursor to a silyl ketene acetal, which serves as a glycolate anion equivalent in aldol-type reactions. This silyl ketene acetal readily participates in the Mukaiyama aldol (B89426) addition, reacting with aldehydes and ketones in the presence of a Lewis acid catalyst (such as TiCl₄ or BF₃·OEt₂) to form β-hydroxy esters. organic-chemistry.org Subsequent hydrolysis of the silyl groups during aqueous workup yields the corresponding β-hydroxy carboxylic acid or its ester. This method provides a reliable and high-yielding route to β-hydroxy acids, which are key structural motifs in numerous natural products and pharmaceuticals.

The reaction proceeds via the activation of the carbonyl compound by the Lewis acid, followed by nucleophilic attack from the silyl ketene acetal. This process is highly efficient for a wide range of carbonyl substrates.

Table 2: Synthesis of β-Hydroxy Esters via Mukaiyama Aldol Reaction

Aldehyde/Ketone Substrate Lewis Acid Catalyst Product (after hydrolysis) Typical Yield
Benzaldehyde TiCl₄ 3-Hydroxy-3-phenylpropanoic acid >90%
Cyclohexanone BF₃·OEt₂ 2-(1-Hydroxycyclohexyl)acetic acid ~85%
Isobutanal TiCl₄ 3-Hydroxy-4-methylpentanoic acid >90%
Acetophenone SnCl₄ 3-Hydroxy-3-phenylbutanoic acid ~80%

The utility of the glycolate silyl ketene acetal extends to the synthesis of important cyclic structures like lactones and other heterocycles.

Lactone Synthesis: Silyl ketene acetals can react with electrophiles other than simple carbonyls. For instance, reaction with epoxides, catalyzed by fluoride (B91410) ions or Lewis acids, provides access to γ-lactones. organic-chemistry.org The reaction involves nucleophilic attack of the ketene acetal on one of the epoxide carbons, followed by intramolecular cyclization. Furthermore, [2+2] cycloaddition reactions between silyl ketene acetals and aldehydes or ketones can be promoted by strong Lewis acids to generate β-lactones, which are valuable synthetic intermediates. clockss.orgpitt.edu

Heterocycle Synthesis: The functionalized products derived from the initial aldol addition can serve as versatile precursors for various heterocyclic systems. For example, the resulting β-hydroxy esters can be converted into dihydropyridinones through annulation reactions involving an attached alkyne moiety. frontiersin.org The ability to introduce a protected hydroxyacetate unit into a molecule opens up numerous pathways for subsequent cyclization reactions to form complex nitrogen- or oxygen-containing rings, which are prevalent in medicinal chemistry. mdpi.com

Role in Stereoselective and Asymmetric Transformations

A major advantage of using silyl ketene acetals in aldol reactions is the ability to control the stereochemical outcome. The formation of a new stereocenter at the β-carbon and the potential for a second one at the α-carbon necessitate precise control to obtain a single desired stereoisomer.

The reaction of the silyl ketene acetal of [(trimethylsilyl)oxy]acetic acid with a chiral aldehyde or in the presence of a chiral Lewis acid catalyst can proceed with high levels of diastereoselectivity and enantioselectivity. organic-chemistry.orgresearchgate.net The stereochemical course of the Lewis acid-mediated reaction is often rationalized using an open transition state model, where steric interactions between the substituents on the aldehyde, the enolate, and the Lewis acid complex determine the facial selectivity. msu.edu

For example, the use of chiral bis(oxazoline) copper(II) complexes or chiral titanium catalysts allows for the enantioselective addition of the achiral silyl ketene acetal to various aldehydes, producing optically active β-hydroxy esters with high enantiomeric excess (ee). researchgate.netconsensus.app This makes the methodology highly valuable for the asymmetric synthesis of complex molecules where the stereochemistry of hydroxyl-bearing carbons is crucial for biological activity. nih.govnih.gov The ability to predictably generate specific stereoisomers is a cornerstone of modern synthetic chemistry.

Table 3: Examples of Stereoselective Aldol Reactions

Aldehyde Chiral Catalyst/Auxiliary Diastereomeric Ratio (syn:anti) Enantiomeric Excess (ee)
Benzaldehyde (S)-BINOL-Ti Complex >95:5 (syn) >95%
Propanal Cu(II)-Box Complex >90:10 (syn) >92%
2-Phenylpropanal Chiral Boron Enolate 15:85 (anti) >98% (for anti)

Control of Diastereoselectivity in Aldol-Type Reactions

The silyl ketene acetal derived from this compound is a key intermediate in Mukaiyama-type aldol reactions, which are powerful methods for forming β-hydroxy carboxylic acid derivatives. organic-chemistry.orgrichmond.edu These reactions proceed under mild conditions, often catalyzed by a Lewis acid like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), which activates the aldehyde electrophile. organic-chemistry.orgrichmond.edu The reaction involves the addition of the silyl ketene acetal to an aldehyde, followed by an aqueous workup to hydrolyze the silyl ethers and yield the desired α,β-dihydroxy acid derivative. researchgate.net

A significant advantage of this methodology is the ability to control diastereoselectivity. The stereochemical outcome of the aldol addition is influenced by several factors, including the geometry of the silyl ketene acetal (E vs. Z), the nature of the Lewis acid catalyst, and the steric and electronic properties of the aldehyde and the silyl ketene acetal. nih.gov For instance, the reaction of the bis-silyl ketene acetal of acetic acid with various aldehydes in the presence of TMSOTf shows high efficiency for producing β-hydroxy carboxylic acids. organic-chemistry.org This one-pot, three-step process involves the in situ formation of trimethylsilyl acetate (B1210297), its conversion to the bis-silyl ketene acetal, and the subsequent TMSOTf-catalyzed Mukaiyama aldol addition. richmond.edu

The diastereoselectivity of these reactions can be understood by considering the transition state models. The relative orientation of the aldehyde and the silyl ketene acetal during the carbon-carbon bond formation determines whether the syn or anti diastereomer is formed preferentially. For many Lewis-acid-mediated aldol reactions, a closed, chair-like transition state is proposed to explain the observed stereoselectivity. msu.edu By carefully selecting reaction parameters, chemists can favor one transition state over another, thus achieving high diastereomeric ratios.

Table 1: Diastereoselective Aldol-Type Reactions This table is representative and compiled from general principles of Mukaiyama aldol reactions.

AldehydeSilyl Ketene Acetal SourceLewis Acid CatalystDiastereomeric Ratio (syn:anti)Yield (%)
BenzaldehydeThis compound + TMSOTf/Et3NTMSOTf>95:592
IsobutyraldehydeThis compound + TMSOTf/Et3NTMSOTf90:1085
p-NitrobenzaldehydeTrimethylsilyl acetate + TMSOTf/i-Pr2NEtTMSOTf>95:596

Enantioselective Methodologies Utilizing Chiral Auxiliaries or Catalysts

Achieving enantioselectivity in aldol reactions with glycolic acid derivatives can be accomplished by employing either chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily attached to the glycolic acid moiety to direct the stereochemical course of the reaction. wikipedia.org After the key bond-forming step, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org

Commonly used chiral auxiliaries include Evans' oxazolidinones and thiazolidinethiones. wikipedia.orgscielo.org.mx When an acetyl group is attached to these auxiliaries, the resulting imide can be enolized and reacted with aldehydes in a highly diastereoselective aldol addition. The steric bulk of the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. wikipedia.org This strategy establishes two new stereocenters with a predictable relative and absolute configuration. wikipedia.org While direct examples with this compound are specific, the principle is broadly applicable to acetate enolate equivalents. The glycolate unit can be attached to a chiral auxiliary, and its corresponding silyl ketene acetal can then be used in stereocontrolled aldol additions.

Alternatively, enantioselectivity can be induced by using a chiral Lewis acid catalyst. This approach avoids the need to attach and remove an auxiliary. The chiral catalyst coordinates to the aldehyde, creating a chiral environment that differentiates the two enantiotopic faces of the carbonyl group. The silyl ketene acetal then adds selectively to one face, leading to the formation of one enantiomer of the product in excess. msu.edu Various chiral metal complexes have been developed for this purpose, enabling catalytic, enantioselective Mukaiyama aldol reactions. researchgate.net This method is highly atom-economical and is a central focus of modern asymmetric synthesis. dntb.gov.ua

Table 2: Enantioselective Aldol-Type Methodologies This table illustrates the general outcomes of applying chiral auxiliaries and catalysts to aldol reactions.

MethodChiral Source ExampleAldehydeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Chiral AuxiliaryN-glycolyl-oxazolidinonePropionaldehyde>98:2>99% (after removal)
Chiral CatalystChiral Ti-TADDOL complexBenzaldehyde85:1595%

Intermediate in Natural Product Synthesis

The α,β-dihydroxy carboxylic acid motif is a common structural feature in a wide range of natural products with important biological activities. This compound, as a precursor to the glycolate enolate, provides a reliable and stereocontrolled route to this essential building block.

Construction of Glycolic Acid-Containing Motifs

The aldol methodologies described previously are frequently applied in the total synthesis of complex natural products. By carefully choosing the appropriate chiral auxiliary or catalyst, chemists can construct glycolic acid-containing fragments with the desired absolute stereochemistry. For example, the synthesis of polyoxygenated natural products like deoxysugars and macrolide antibiotics often relies on iterative aldol additions to build up the carbon skeleton with precise stereochemical control.

A decarboxylative glycolate aldol reaction using a benzyloxy-functionalized malonic acid half thioester serves as an activated ester equivalent in a highly enantioselective process. researchgate.net This method has been applied to the enantiodivergent synthesis of α-benzyloxy-β-hydroxybutyric acid thioester, a versatile building block that can be converted into various polyoxygenated structures, including deoxy-sugars and the natural product (−)-angiopterlactone B. researchgate.net The glycolic acid unit installed via this method forms the core of the lactone structure in the final natural product.

Synthesis of Biologically Active Scaffolds

Beyond specific natural products, this compound derivatives are used to synthesize broader "scaffolds" that form the core of many biologically active molecules. researchgate.netnih.gov The vicinal amino alcohol motif (α-amino-β-hydroxy), for example, is a key pharmacophore present in numerous pharmaceuticals, including the antibiotic chloramphenicol. nih.gov This structural unit can be accessed through variations of the aldol reaction. An asymmetric synthesis of (–)-chloramphenicol was achieved using a silver-catalyzed asymmetric isocyanoacetate aldol reaction, which establishes the two contiguous stereocenters of the amino alcohol core with high enantio- and diastereoselectivity. nih.gov This showcases how aldol-type strategies with C2 synthons can be pivotal in preparing bioactive compounds.

Similarly, the synthesis of simplactones, which are natural products with potential biological activity, has been achieved using acetate aldol reactions where the stereochemistry is controlled by a chiral auxiliary. scielo.org.mx The glycolic acid-derived portion of the molecule is crucial for its structure and, ultimately, its function. These examples highlight the role of this compound and related synthons as foundational tools for constructing molecules designed to interact with biological systems. youtube.com

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary method for the structural confirmation of [(trimethylsilyl)oxy]acetic acid. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, a comprehensive picture of the molecule's architecture and spatial arrangement can be constructed.

The molecular structure of this compound, while not exceptionally complex, is definitively confirmed using ¹H and ¹³C NMR spectroscopy. The expected spectrum provides unambiguous evidence for the connectivity of the atoms.

In the ¹H NMR spectrum, the nine protons of the trimethylsilyl (B98337) (TMS) group are magnetically equivalent and thus appear as a sharp singlet, typically in the upfield region around 0.2 ppm. rsc.orgbhu.ac.in The two protons of the methylene (B1212753) group (CH₂) adjacent to the silyloxy group are also equivalent and appear as another singlet. Based on data for the parent compound, glycolic acid (where the CH₂ protons appear around 4.0 ppm), the chemical shift for this methylene group in the silylated form is expected to be similar. hmdb.cachemicalbook.comt3db.ca The acidic proton of the carboxyl group is labile and may appear as a broad singlet, with its chemical shift and observability being highly dependent on the solvent and concentration. chemicalbook.com

The proton-decoupled ¹³C NMR spectrum would further corroborate the structure. It is expected to show three distinct signals: one for the methyl carbons of the TMS group (around 0 ppm), one for the methylene carbon (in the 50-70 ppm range typical for carbons bonded to oxygen), and one for the carbonyl carbon of the carboxylic acid (in the 170-180 ppm region). bhu.ac.in The precise chemical shifts provide a fingerprint for the molecule, confirming the presence of each functional group. umich.edu

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusGroupPredicted Chemical Shift (ppm)MultiplicityNotes
¹H-Si(CH₃)₃~ 0.2Singlet9 equivalent protons.
¹H-O-CH₂-~ 4.0Singlet2 equivalent protons.
¹H-COOHVariableBroad SingletShift and visibility are solvent-dependent.
¹³C-Si(CH₃)₃~ 0Singlet3 equivalent carbons.
¹³C-O-CH₂-50 - 70SingletShift typical for C-O bonds.
¹³C-COOH170 - 180SingletShift typical for carboxylic acid carbonyls.

While this compound itself is achiral, the techniques used for stereochemical assignment are highly relevant for more complex silylated molecules. Advanced NMR methods can be used to determine the absolute configuration of chiral centers. A powerful strategy involves the use of chiral silylating reagents. proquest.com When a chiral alcohol is derivatized with a chiral silylating agent, a pair of diastereomers is formed. These diastereomeric siloxanes are no longer mirror images and will exhibit distinct ¹H NMR spectra, allowing for their differentiation and, consequently, the assignment of the original alcohol's stereochemistry. proquest.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can also be applied to determine the relative stereochemistry by measuring through-space interactions between protons, which provides information on their proximity and spatial arrangement. bhu.ac.in

The conformation of this compound in solution is dictated by rotation around its single bonds, primarily the Si-O and O-C bonds. NMR spectroscopy is a key tool for studying these conformational preferences. chemicalbook.com The relative populations of different rotamers can be influenced by the polarity of the solvent. By measuring NMR parameters such as proton-proton coupling constants and chemical shifts in various solvents, information about the dominant conformations can be inferred. For instance, changes in the chemical shifts of the methylene protons with solvent polarity can indicate shifts in the conformational equilibrium. chemicalbook.com Furthermore, NOE experiments can reveal the time-averaged distances between non-bonded protons, providing direct evidence for the preferred spatial arrangement of the trimethylsilyl group relative to the rest of the molecule.

Mass Spectrometry (MS) for Reaction Monitoring and Structural Confirmation

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the analysis of silylated compounds. It is used for both confirming the molecular weight and for deducing the structure from fragmentation patterns. Silylation is a common derivatization technique used to increase the volatility of polar compounds like hydroxy acids for GC-MS analysis. nih.govyoutube.comresearchgate.net

The electron ionization (EI) mass spectrum of silylated this compound provides a wealth of structural information. In a typical GC-MS analysis, both the hydroxyl and carboxylic acid groups would be silylated, yielding trimethylsilyl 2-((trimethylsilyl)oxy)acetate. nist.gov The fragmentation of this di-TMS derivative, and silylated carboxylic acids in general, follows predictable pathways. nih.gov

A dominant fragmentation process is the cleavage of a methyl group from a silicon atom, resulting in a strong peak at [M-15]⁺ (loss of •CH₃). Another highly characteristic feature in the mass spectra of TMS compounds is the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a base peak or very intense signal at m/z 73. Cleavage alpha to the ether oxygen can result in the loss of the carboxysilyl group (-COOSi(CH₃)₃), while other fragments arise from rearrangements and further losses. For example, the spectrum of the fully silylated derivative of glycolic acid shows significant peaks at m/z 205 ([M-15]⁺), 147 (loss of the silyloxy-methylene group), and 133. nist.gov

Table 2: Characteristic Mass Spectral Fragments for Trimethylsilyl 2-((trimethylsilyl)oxy)acetate

m/zIon Structure / OriginSignificance
220[C₈H₂₀O₃Si₂]⁺Molecular Ion (M⁺)
205[M - CH₃]⁺Loss of a methyl group; characteristic of TMS compounds.
147[(CH₃)₃Si-O=Si(CH₃)₂]⁺Result of rearrangement and loss of propene and CO. A common ion in poly-silylated compounds.
133[O=C-O-Si(CH₃)₃]⁺Loss of the •CH₂OSi(CH₃)₃ radical.
73[Si(CH₃)₃]⁺Trimethylsilyl cation; often the base peak.

Mass spectrometry is an essential tool for monitoring the progress of silylation reactions and identifying any intermediates or byproducts. rsc.org When preparing this compound from glycolic acid, MS can distinguish between the starting material, the desired mono-silylated product, and the fully silylated byproduct, trimethylsilyl 2-((trimethylsilyl)oxy)acetate. nist.govnih.gov Each of these compounds will have a distinct molecular weight and retention time in a GC-MS analysis, allowing for the optimization of reaction conditions to maximize the yield of the desired product. Furthermore, silylation reactions can sometimes produce artifacts, such as cyclic siloxanes from excess silylating agent or unwanted side reactions. MS is highly effective at detecting and identifying these low-level impurities, ensuring the purity of the final compound. umich.edu

Metabolomics and Natural Product Profiling using Derivatized Samples

Derivatization is a fundamental technique in natural product chemistry and metabolomics, involving the chemical modification of molecules to improve their analytical characteristics such as detectability, stability, or chromatographic properties. numberanalytics.com Silylation, the introduction of a silyl (B83357) group, is a common derivatization method used to increase the volatility of non-volatile compounds, rendering them suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. numberanalytics.com This is particularly crucial for the analysis of complex molecules often found in natural products. numberanalytics.com

In the context of metabolomics, which involves the comprehensive analysis of metabolites in a biological sample, GC-MS is a frequently employed and standardized method. nih.gov However, the polar nature of many metabolites, including organic acids, amino acids, and sugars, necessitates a derivatization step, commonly trimethylsilylation, to make them volatile enough for GC analysis. nih.govsigmaaldrich.comyoutube.com The process involves replacing active hydrogens on functional groups like -OH, -COOH, -NH2, and -SH with a nonpolar trimethylsilyl group. sigmaaldrich.commdpi.com

The derivatization of this compound and similar compounds is critical for their inclusion in metabolomic and natural product profiling studies. For instance, in the analysis of plant extracts, silylation enables the identification of phenolic compounds by GC-MS that might not be detected by other methods like High-Performance Liquid Chromatography (HPLC). mdpi.com The modification of natural products through semisynthesis, which can involve derivatization, allows for the introduction of various functional groups to enhance pharmacological properties. researchgate.net

However, the derivatization process itself can present challenges. The presence of moisture can lead to poor reaction yield and instability of the derivatized analytes. sigmaaldrich.com Furthermore, matrix effects, where other components in the sample interfere with the analysis, can cause signal suppression or enhancement, affecting the accuracy of quantification. nih.govmdpi.com Studies have shown that for trimethylsilylated derivatives of carbohydrates and organic acids, these effects can alter signal intensity by a factor of approximately two, while amino acids can be more significantly affected. nih.govmdpi.com

Chromatographic Techniques in Synthetic and Mechanistic Studies

Chromatographic techniques are indispensable tools for the separation, identification, and quantification of chemical compounds. In the study of this compound and its related synthetic and mechanistic pathways, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) play pivotal roles.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Derivatization Studies

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. semanticscholar.org It is particularly well-suited for the analysis of volatile and thermally stable compounds. semanticscholar.org For non-volatile or thermally labile compounds like organic acids, derivatization is a necessary prerequisite for GC-MS analysis. mdpi.com Silylation, specifically the formation of trimethylsilyl (TMS) derivatives, is a widely used method to increase the volatility and thermal stability of such compounds, making them amenable to GC-MS. mdpi.comnih.govtcichemicals.com

The derivatization of this compound and other organic acids transforms them into their more volatile TMS esters. researchgate.net This process involves the replacement of the active hydrogen in the carboxylic acid group with a trimethylsilyl group. mdpi.com This chemical modification is crucial for several reasons: it confers volatility, improves chromatographic behavior by reducing polarity, and can enhance detection and structural elucidation. sigmaaldrich.comjfda-online.com

However, the derivatization process is not without its complexities. The formation of unexpected by-products or artifacts can lead to multiple peaks for a single compound in the gas chromatogram, complicating the analysis of mixtures. nih.gov Furthermore, matrix effects can significantly impact the quantitative accuracy of GC-MS analysis by causing signal suppression or enhancement. mdpi.com Research on model compound mixtures has shown that these effects are influenced by factors such as analyte concentration and the geometry of the GC injection liner. nih.govmdpi.com

Despite these challenges, GC-MS remains a cornerstone for the analysis of derivatized samples containing this compound. It is extensively used for the identification of components in complex mixtures, such as those found in atmospheric aerosols and biological samples. nih.govresearchgate.net The mass spectra obtained from GC-MS provide valuable structural information, with the molecular ion of TMS derivatives often being a prominent peak. mdpi.com

Table 1: GC-MS Analysis of Derivatized Organic Acids
CompoundDerivatization MethodObserved EffectReference
Low-molecular-weight dicarboxylic acidsSilylation (BSTFA)Provides low detection limits and satisfactory reproducibility. researchgate.net
Carbohydrates and Organic AcidsTrimethylsilylationMatrix effects (signal suppression/enhancement) of up to a factor of ~2. nih.govmdpi.com
Amino AcidsTrimethylsilylationMore significantly affected by matrix effects than organic acids. nih.govmdpi.com
Phenolic CompoundsSilylationEnables detection of compounds not seen by HPLC. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. sigmaaldrich.com It is particularly valuable for the analysis of non-volatile and thermally labile compounds, for which GC-MS is not suitable without derivatization. mdpi.com

For the analysis of organic acids like this compound, HPLC offers several advantages. A key benefit is that derivatization is often not required prior to analysis. mdpi.com Various separation modes can be employed in HPLC for organic acids, with ion exclusion and reversed-phase being common choices. shimadzu.com In ion exclusion chromatography, separation is based on the pKa of the acids, with stronger acids eluting earlier. shimadzu.com Reversed-phase HPLC, while broadly applicable, has traditionally been less utilized for highly hydrophilic organic acids due to retention challenges. shimadzu.com However, the development of specialized columns, such as those with aqueous C18 (AQ-C18) stationary phases, has enabled the effective separation of polar organic acids using highly aqueous mobile phases. sigmaaldrich.com

HPLC is a powerful tool for assessing the purity of compounds. rsc.org By developing and validating specific HPLC methods, the percentage purity of a target compound can be accurately determined. rsc.org This is crucial in synthetic chemistry to ensure the quality of the synthesized products.

Furthermore, HPLC is instrumental in the analysis and separation of stereoisomers. The separation of enantiomers or diastereomers is a significant challenge in analytical chemistry, and HPLC, particularly with chiral stationary phases or chiral derivatizing agents, provides effective solutions. jfda-online.com For compounds with stereocenters, developing a robust HPLC method can allow for the baseline resolution of the different isomers, which is essential for understanding their distinct biological activities and for quality control in pharmaceutical applications. nih.gov For instance, a reversed-phase HPLC method was successfully developed to separate two stereoisomers of a propanoic acid derivative, demonstrating the capability of this technique to handle complex isomeric mixtures. nih.gov

Table 2: HPLC Analysis of Organic Acids and Isomers
AnalyteHPLC MethodKey FindingReference
Polar Organic AcidsReversed-phase with Ascentis® Express AQ-C18 columnEfficient separation achieved with 100% aqueous mobile phase. sigmaaldrich.com
Stereoisomers of a propanoic acid derivativeReversed-phase with J'sphere-ODS-H80 columnSuccessful baseline resolution of the two stereoisomers. nih.gov
Various Target CompoundsDiverse HPLC conditionsDetermination of compound purities with high accuracy. rsc.org
Phenolic Compounds in Plant ExtractsReversed-phase HPLC-DADAnalysis without prior derivatization. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer profound insights into the molecule's fundamental characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and physics to predict the properties of molecules and materials. For [(Trimethylsilyl)oxy]acetic acid, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the ground state geometry. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be calculated.

These calculations typically involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, def2-TZVP) that provide a good balance between accuracy and computational cost. The geometry is iteratively adjusted to find the minimum energy conformation on the potential energy surface. For this compound, the key structural features of interest include the parameters of the carboxylic acid group, the C-O-Si linkage, and the conformation of the flexible trimethylsilyl (B98337) group. While specific peer-reviewed DFT calculations for this exact molecule are not abundant in the literature, data from analogous compounds like acetic acid and various organosilicon compounds provide a reliable basis for predicting its geometry.

Table 1: Predicted Ground State Geometrical Parameters for this compound from Analogous DFT Studies.
ParameterAtoms InvolvedPredicted ValueBasis of Analogy
Bond LengthC=O~1.21 ÅDFT studies on carboxylic acids
Bond LengthC-OH~1.35 ÅDFT studies on carboxylic acids
Bond LengthO-H~0.97 ÅDFT studies on carboxylic acids
Bond LengthSi-O~1.65 ÅDFT studies on siloxanes
Bond LengthSi-C~1.88 ÅDFT studies on alkylsilanes
Bond AngleO=C-O~124°DFT studies on carboxylic acids
Bond AngleC-O-Si~125-135°Experimental data for silyl (B83357) ethers

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and shape of these orbitals are crucial in determining how a molecule will interact with others. wikipedia.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is the highest-energy orbital containing electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile. libretexts.org For this compound, the HOMO is expected to have significant electron density localized on the oxygen atoms of the carboxyl and silyloxy groups.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is devoid of electrons. It signifies the molecule's capacity to accept electrons, functioning as an electrophile. libretexts.org The LUMO is anticipated to be the π* antibonding orbital of the carbonyl (C=O) group, making the carbonyl carbon the primary site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org DFT calculations can provide quantitative values for these orbital energies.

Table 2: Representative FMO Energies for Carboxylic Acids and Silyl Ethers based on DFT Calculations.
OrbitalTypical Energy Range (eV)Implication for Reactivity
HOMO-9.0 to -11.0Moderate nucleophilicity, electron donation from oxygen lone pairs.
LUMO+1.0 to +3.0Electrophilicity at the carbonyl carbon.
HOMO-LUMO Gap10.0 to 14.0Indicates a relatively stable molecule, but reactive under appropriate conditions.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of reaction mechanisms, including the identification of transient intermediates and high-energy transition states.

A key transformation involving this compound is its conversion to the corresponding silyl ketene (B1206846) acetal (B89532), 1-methoxy-1-(trimethylsilyloxy)ethene, a versatile intermediate in organic synthesis, particularly in Mukaiyama-type reactions. richmond.eduresearchgate.net This often occurs via an intramolecular silyl group transfer from the carboxylic oxygen to the carbonyl oxygen.

Transition state (TS) analysis allows for the precise location and characterization of the highest energy point along the reaction coordinate. For the intramolecular silyl transfer, the transition state is hypothesized to involve a cyclic, four- or five-membered ring structure. Computational methods are used to optimize the geometry of this fleeting species and confirm its nature by frequency analysis, where a valid transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Understanding the TS structure provides insight into the steric and electronic requirements of the reaction.

By calculating the energies of the reactant, transition state(s), and product(s), a reaction energy profile can be constructed. This profile visually represents the energy changes that occur as the reaction progresses. The activation energy (Ea) is the energy difference between the reactant and the transition state, and it determines the reaction rate.

For the transformation of this compound into its silyl ketene acetal, the energy profile would map the pathway of the silyl group migration. The height of the activation barrier for this step would determine whether the reaction is feasible under given conditions and would identify it as the potential rate-determining step in a multi-step sequence. acs.org Computational studies on similar acyl transfers and silyl ketene acetal formations show that these barriers can be significantly influenced by catalysts (acid or base) and solvent effects, which can also be modeled computationally. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can aid in the characterization and identification of compounds.

Computational methods, particularly DFT, can accurately predict NMR chemical shifts (¹H, ¹³C, ²⁹Si) and IR vibrational frequencies. The process involves first obtaining the optimized ground state geometry and then performing calculations to determine the magnetic shielding tensors (for NMR) or the vibrational normal modes and their frequencies (for IR).

Comparing the computed spectra with experimental data serves as a crucial validation of the calculated structure. For this compound, calculations can help assign specific peaks in its ¹H and ¹³C NMR spectra and interpret its infrared spectrum by identifying the characteristic vibrational frequencies for its functional groups. For instance, the C=O stretching frequency is highly sensitive to its chemical environment and hydrogen bonding, and calculations can elucidate these effects. While detailed computational spectroscopic studies specifically for this compound are not widely published, analyses of related molecules like acetic acid-amine complexes have demonstrated the power of this approach. researchgate.net

Table 3: Comparison of Typical Experimental vs. Computationally Predicted Spectroscopic Data for Key Functional Groups.
SpectroscopyFeatureTypical Experimental ValueTypical Calculated Value (DFT)
IRν(O-H) stretch (acid)2500-3300 cm⁻¹ (broad)Often overestimated; requires scaling factors
IRν(C=O) stretch (acid)1700-1725 cm⁻¹Within 2-4% of experimental value
IRν(Si-O) stretch1000-1100 cm⁻¹Closely matches experimental value
¹H NMR-CH₂-~4.1 ppmTypically within 0.1-0.2 ppm
¹H NMR-Si(CH₃)₃~0.2 ppmTypically within 0.1-0.2 ppm
¹³C NMR-C=O~175 ppmTypically within 3-5 ppm

Computational NMR Chemical Shift Calculations for Stereochemical Reassignment

Computational Nuclear Magnetic Resonance (NMR) spectroscopy has become an indispensable tool for the structural elucidation of organic molecules. nih.govuni-bonn.denih.gov The prediction of ¹H and ¹³C chemical shifts using quantum chemical calculations, most notably DFT, can provide high-accuracy data that, when compared with experimental spectra, helps to confirm or reassign proposed structures. mdpi.comnih.gov This is particularly valuable in cases of stereoisomers or complex molecules where experimental data alone may be ambiguous. nih.gov

For a molecule like this compound, which does not possess a stereocenter, the primary application of computational NMR would be the definitive assignment of its ¹H and ¹³C chemical shifts. The methodology generally involves several steps:

Conformational Analysis : Identifying the lowest energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the chemical shifts of these conformers.

Geometry Optimization : Optimizing the geometry of each conformer using a selected DFT functional and basis set (e.g., B3LYP/6-31G*). nih.gov

Chemical Shift Calculation : Calculating the isotropic shielding values for each nucleus using a higher level of theory, such as the mPW1PW91 functional with a larger basis set like 6-31+G**, often employing the Gauge-Including Atomic Orbital (GIAO) method. mdpi.comnih.gov

Scaling and Referencing : The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), and applying a scaling factor to correct for systematic errors. mdpi.com

While no specific calculated data for this compound is available, we can predict the approximate chemical shifts based on known substituent effects and data from similar structures. The trimethylsilyl (TMS) group, -Si(CH₃)₃, significantly influences the electronic environment of nearby nuclei. ucl.ac.ukreddit.com The protons of the methyl groups on silicon typically appear at a very high field, around 0.1-0.3 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the silyloxy group would be expected to have a chemical shift influenced by the electron-withdrawing oxygen atom. The acidic proton of the carboxyl group is characteristically found at a very low field, often in the 10-12 ppm region, and can appear as a broad signal due to hydrogen bonding. libretexts.org

The ¹³C chemical shifts are also predictable. The carbons of the TMS group are found at a high field. The methylene carbon will be shifted downfield by the adjacent oxygen, and the carbonyl carbon of the carboxylic acid will appear at a very low field, typically in the range of 160-180 ppm. libretexts.org

To illustrate the expected data, a hypothetical table of calculated ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar functional groups.

Table 1: Hypothetical Calculated ¹³C NMR Chemical Shifts for this compound

Carbon AtomFunctional GroupPredicted Chemical Shift (δ, ppm)
C (carbonyl)-COOH170 - 180
C (methylene)-O-CH₂-60 - 70
C (methyl)-Si(CH₃)₃0 - 5

Note: These are estimated values and would be refined by actual DFT calculations.

Vibrational Frequency Analysis for IR Spectroscopy Correlation

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.gov Computational methods, again primarily DFT, are widely used to calculate the harmonic vibrational frequencies of molecules. researchgate.netrsc.orgresearchgate.net These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, show excellent correlation with experimental IR spectra, aiding in the assignment of observed absorption bands to specific molecular vibrations. nih.govresearchgate.net

For this compound, a computational vibrational analysis would reveal several characteristic frequencies. The most prominent features in its IR spectrum would be:

O-H Stretch : A very broad and strong absorption band for the carboxylic acid O-H stretching vibration, typically found in the 2500-3300 cm⁻¹ region, characteristic of hydrogen-bonded dimers. libretexts.org

C-H Stretches : Absorptions for the C-H stretching vibrations of the methylene and methyl groups, usually appearing just below 3000 cm⁻¹.

C=O Stretch : A strong, sharp absorption for the carbonyl (C=O) stretching of the carboxylic acid, expected around 1710 cm⁻¹ for the dimer. libretexts.org

Si-C and Si-O Stretches : The trimethylsilyl group gives rise to characteristic vibrations, including the Si-C stretches and the Si-O stretch. The δ(SiOH) deformation in related molecules like trimethylsilanol (B90980) has been assigned to frequencies around 800-850 cm⁻¹. researchgate.net The Si-O stretching frequency is also expected in this region.

The calculated vibrational frequencies for a molecule like phenoxyacetic acid, using the B3LYP method with an aug-cc-pVTZ basis set, have shown good agreement with experimental FTIR and Raman spectra, demonstrating the reliability of this approach for related structures. nih.gov A similar study on aqueous acetic acid also showed a strong correlation between DFT-calculated and experimental spectra. rsc.org

Below is an interactive data table summarizing the expected characteristic IR absorption bands for this compound, based on known group frequencies and computational studies of analogous compounds.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Intensity
O-H StretchCarboxylic Acid Dimer2500 - 3300Strong, Broad
C-H Stretch-CH₂-, -CH₃2850 - 3000Medium
C=O StretchCarboxylic Acid1700 - 1725Strong, Sharp
C-O StretchCarboxylic Acid/Ether1210 - 1320Medium
Si-O StretchSilyl Ether800 - 950Strong
Si-C StretchTrimethylsilyl750 - 850Strong
O-H BendCarboxylic Acid920 - 950Medium, Broad

Note: These are generalized predictions. Actual DFT calculations would provide more precise frequency values for each vibrational mode.

Future Research Directions and Emerging Paradigms

Development of Eco-Friendly Synthetic Methodologies

The pursuit of green chemistry principles is a major driver in modern chemical synthesis. For [(trimethylsilyl)oxy]acetic acid, future research will likely focus on developing more sustainable and environmentally benign production methods that move away from traditional silylating agents and stoichiometric reactions.

Catalyst Development for Sustainable Production

A key area of development is the creation of efficient and reusable catalysts for the silylation of glycolic acid. Research is anticipated to move towards heterogeneous catalytic systems, which offer advantages in terms of separation, recovery, and recycling, thereby reducing waste and improving process economics. Supported catalysts, where the active catalytic species is immobilized on a solid support such as silica, alumina, or polymers, are a promising avenue. For instance, supported ionic liquid phase (SILP) catalysts could provide a stable and highly active environment for the silylation reaction.

Future research may also explore the use of metal-organic frameworks (MOFs) and zeolites as catalysts. These materials possess well-defined porous structures and tunable active sites that could allow for shape-selective silylation and enhanced reaction rates under milder conditions. The development of catalysts that can activate less reactive silylating agents would also be a significant step forward in making the synthesis more sustainable.

Catalyst TypePotential Advantages for this compound SynthesisResearch Focus
Supported Ionic Liquid Phase (SILP) High activity and stability, ease of separation, potential for continuous flow processes.Design of task-specific ionic liquids for silylation.
Zeolites Shape selectivity, thermal stability, reusability, potential for solvent-free reactions.Optimization of pore size and active sites for glycolic acid silylation.
Metal-Organic Frameworks (MOFs) High surface area, tunable porosity and functionality, potential for mild reaction conditions.Synthesis of MOFs with Lewis acidic sites for efficient catalysis.

Exploration of Alternative Reaction Media

The choice of solvent plays a critical role in the environmental impact of a chemical process. Future research will likely investigate the use of alternative reaction media to replace conventional volatile organic compounds (VOCs). Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are emerging as green and biodegradable alternatives. Their low volatility, high thermal stability, and ability to dissolve a wide range of reactants make them attractive candidates for the synthesis of this compound.

Another area of exploration is the use of supercritical fluids, such as supercritical carbon dioxide (scCO₂). By tuning the pressure and temperature, the properties of scCO₂ can be modulated to act as both a solvent and a reactant, potentially leading to integrated synthesis and purification steps. Solvent-free reaction conditions, where the reactants themselves act as the reaction medium, represent the ultimate goal in green synthesis and will be a key area of future investigation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift from batch to continuous manufacturing is a significant trend in the chemical industry. The synthesis of this compound is well-suited for integration into flow chemistry platforms. Continuous flow reactors offer numerous advantages, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher yields and purity.

Microreactors and other microfluidic devices could enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized synthesis protocols. The integration of in-line analytical techniques, such as infrared (IR) spectroscopy or nuclear magnetic resonance (NMR), would allow for real-time monitoring and optimization of the reaction. This approach also paves the way for automated synthesis platforms capable of high-throughput screening of reaction conditions and catalysts, accelerating the development of new and improved synthetic methods.

Novel Applications in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, possessing both a carboxylic acid and a protected hydroxyl group, makes it a valuable monomer for the synthesis of novel polymers and materials. The trimethylsilyl (B98337) group can be easily removed under mild conditions to liberate the hydroxyl group for further polymerization or modification.

Future research is expected to explore the use of this compound in the synthesis of functional polyesters and other condensation polymers. By incorporating this monomer, materials with tailored properties such as hydrophilicity, degradability, and functionality can be designed. For example, it could be used to create biodegradable polymers for biomedical applications or to introduce reactive sites onto polymer chains for subsequent surface modification.

The silyl (B83357) group itself can also impart desirable properties to materials. There is potential for research into silyl-functionalized polymers derived from this compound for applications in coatings, adhesives, and as components in organic-inorganic hybrid materials.

Interdisciplinary Research with Biological and Medicinal Chemistry

While not a biologically active molecule itself, this compound serves as a crucial intermediate in the synthesis of more complex molecules for biological and medicinal chemistry research. Its role as a protected form of glycolic acid allows for the selective modification of other parts of a molecule before the hydroxyl group is unmasked.

A significant area of future research lies in its use for the synthesis of chemical probes to study biological processes. For instance, it could be a building block for creating isotopically labeled versions of biologically relevant molecules, where the introduction of isotopes like ¹³C or ¹⁴C can help in tracking metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(trimethylsilyl)oxy]acetic acid derivatives, and how can reaction conditions be fine-tuned to maximize yield?

  • Methodology :

  • Silylation Protocols : Use trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)acetamide (BSTFA) as silylating agents. React with hydroxyacetic acid derivatives under anhydrous conditions, typically in solvents like dichloromethane or tetrahydrofuran, with catalytic triethylamine to scavenge HCl .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track silyl group incorporation. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of silylating agent) and reaction time (6–24 hours) based on steric hindrance of the substrate .

Q. How can NMR and GC-MS be employed to confirm the structural integrity of this compound derivatives?

  • Methodology :

  • NMR Analysis : Look for characteristic trimethylsilyl (TMS) proton signals at δ 0.1–0.3 ppm in 1H^1 \text{H}-NMR. In 13C^{13} \text{C}-NMR, the TMS carbon appears at δ 0–5 ppm, while the carbonyl (C=O) of the acetic acid moiety resonates near δ 170 ppm .
  • GC-MS : Derivatize the compound to enhance volatility. Use electron ionization (EI) to fragment the TMS group (m/z 73, [Si(CH3_3)3_3]+^+) as a diagnostic ion. Compare retention indices with authentic standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in data when detecting this compound metabolites in complex biological matrices?

  • Methodology :

  • Statistical Cross-Validation : Apply principal component analysis (PCA) and partial least squares (PLS) regression to distinguish true metabolite signals from matrix interference. Validate findings using orthogonal methods like LC-MS/MS .
  • Internal Standards : Use isotopically labeled analogs (e.g., 13C ^{13} \text{C}-labeled derivatives) to correct for ion suppression/enhancement effects in mass spectrometry .

Q. What experimental strategies mitigate instability of this compound derivatives during long-term storage or under physiological conditions?

  • Methodology :

  • Stability Studies : Conduct accelerated degradation tests (40°C, 75% relative humidity) and monitor hydrolysis of the silyl ether bond via HPLC. Use lyophilization for solid-state storage to minimize hydrolysis .
  • Protective Formulations : Encapsulate derivatives in liposomes or cyclodextrins to shield the TMS group from nucleophilic attack in aqueous environments .

Q. How do this compound derivatives influence biochemical pathways, and what in silico tools predict their metabolic fate?

  • Methodology :

  • Pathway Mapping : Use KEGG or Reactome databases to identify enzymes interacting with the compound. For example, silyl ethers may interfere with carboxylase or hydrolase activity .
  • Toxicity Prediction : Apply Toxtree (v3.1) to assess structural alerts (e.g., esterase inhibition potential) and MetaPred to simulate phase I/II metabolism .

Methodological Challenges and Solutions

Q. Why do chromatographic retention times vary for this compound derivatives across laboratories, and how can reproducibility be improved?

  • Methodology :

  • Column Standardization : Use reversed-phase C18 columns with identical endcapping (e.g., Zorbax Eclipse Plus) and mobile phase additives (0.1% formic acid) to minimize variability .
  • Interlab Calibration : Share reference samples spiked with a homologous series of TMS derivatives (e.g., C8_8-C18_{18} alkyl-TMS) to normalize retention indices .

Q. What quantum chemical parameters correlate with the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO gaps) and partial charges at the silyl ether oxygen using Gaussian 16. Lower LUMO energy (≤ -1.5 eV) predicts higher susceptibility to nucleophilic attack .
  • Solvent Effects : Simulate solvent-accessible surface area (SASA) in polar aprotic solvents (e.g., DMSO) to model reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.